Potassium 4-chlorobenzenesulfonate
Overview
Description
Potassium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClKO3S. It is a potassium salt of 4-chlorobenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4-chlorobenzenesulfonate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 4-chlorobenzenesulfonyl chloride is treated with a solution of potassium hydroxide, resulting in the formation of this compound and water .
Industrial Production Methods
In industrial settings, the production of this compound often involves the sulfonation of chlorobenzene followed by neutralization with potassium hydroxide. The process includes the following steps:
Sulfonation: Chlorobenzene is reacted with sulfuric acid to form 4-chlorobenzenesulfonic acid.
Neutralization: The 4-chlorobenzenesulfonic acid is then neutralized with potassium hydroxide to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce 4-hydroxybenzenesulfonate.
Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction can yield products like sulfonamides.
Scientific Research Applications
Potassium 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery system and its anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonic Acid: The parent acid form of potassium 4-chlorobenzenesulfonate.
4-Bromobenzenesulfonic Acid: Similar structure but with a bromine atom instead of chlorine.
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its potassium salt form, which imparts different solubility and reactivity characteristics compared to its acid or chloride counterparts. This makes it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
potassium;4-chlorobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWBPGXIICWMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClKO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635420 | |
Record name | Potassium 4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78135-07-6 | |
Record name | Potassium 4-chlorobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078135076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-chlorobenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-chlorobenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the supramolecular structure of Potassium 4-chlorobenzenesulfonate?
A1: this compound (K4CBS) forms a polymeric structure, [K(C6H4ClO3S)]n, where chlorine atoms bridge potassium ions. [] Each potassium ion is hepta-coordinated, interacting with two chlorine ligands and five oxygen atoms from surrounding sulfonate groups. [] This bridging interaction through chlorine atoms contributes significantly to the overall supramolecular arrangement.
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